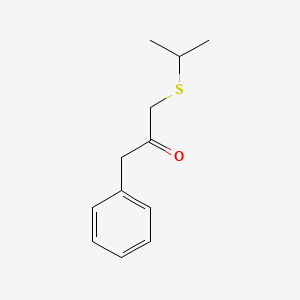
1-(Isopropylthio)-3-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylthio)-3-phenylpropan-2-one is an organic compound with a unique structure that includes an isopropylthio group attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylthio)-3-phenylpropan-2-one typically involves the reaction of 3-phenylpropan-2-one with isopropylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvents: Common solvents like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
1-(Isopropylthio)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanones.
Scientific Research Applications
1-(Isopropylthio)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Isopropylthio)-3-phenylpropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The isopropylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. Pathways involved may include enzymatic oxidation-reduction reactions and receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylthio)-3-phenylpropan-2-one
- 1-(Ethylthio)-3-phenylpropan-2-one
- 1-(Butylthio)-3-phenylpropan-2-one
Uniqueness
1-(Isopropylthio)-3-phenylpropan-2-one is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Biological Activity
Overview of 1-(Isopropylthio)-3-phenylpropan-2-one
This compound, also known as isopropylthio ketone, is a synthetic compound that belongs to the class of thio ketones. It has garnered attention for its potential biological activities, particularly in pharmacological contexts.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Properties : Compounds in the thio ketone family have shown efficacy against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Cytotoxicity : Preliminary studies have indicated that this compound may induce apoptosis in certain cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial properties of thio ketones found that isopropylthio derivatives exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-64 µg/mL.
- Anti-inflammatory Studies : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing conditions like rheumatoid arthritis.
- Cytotoxicity Assays : Research involving various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound could inhibit cell proliferation with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus: 32-64 µg/mL | [Study on Thio Ketones] |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | [In Vitro Study] |
| Cytotoxicity | IC50 against HeLa: 10 µM | [Cancer Cell Study] |
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-phenyl-3-propan-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H16OS/c1-10(2)14-9-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
VWSJUEGZYHXIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















